molecular formula C8H11NS B8397838 4-Isopropylsulfanylpyridine

4-Isopropylsulfanylpyridine

Cat. No.: B8397838
M. Wt: 153.25 g/mol
InChI Key: DTHZOBQLLAIEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropylsulfanylpyridine is a pyridine derivative featuring an isopropylsulfanyl (-S-iPr) substituent at the 4-position of the aromatic ring. The sulfanyl group introduces sulfur-based electronic effects (e.g., mild electron-withdrawing character via conjugation), while the branched isopropyl moiety contributes steric bulk. This combination influences the compound’s physicochemical properties, such as solubility, boiling/melting points, and reactivity, making it relevant in medicinal chemistry and materials science. However, direct experimental data for this specific compound are absent in the provided evidence, necessitating comparisons with structurally related compounds (e.g., pyridines with alkyl or sulfur-containing substituents) .

Properties

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

4-propan-2-ylsulfanylpyridine

InChI

InChI=1S/C8H11NS/c1-7(2)10-8-3-5-9-6-4-8/h3-7H,1-2H3

InChI Key

DTHZOBQLLAIEAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table synthesizes data from analogous compounds to infer trends for 4-isopropylsulfanylpyridine:

Compound Core Structure Substituent(s) Boiling Point (K) Melting Point (K) Key Reactivity/Applications
4-Isopropylpyridine Pyridine 4-isopropyl 446.20 218.25 Base catalyst; intermediate in synthesis.
Pyridine-4-sulfonyl chloride Pyridine 4-sulfonyl chloride N/A N/A Electrophilic reagent for sulfonylation.
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Pyrimidine Multiple (fluorophenyl, isopropyl, methylsulfonyl) N/A N/A Anticancer/antiviral research (crystal structure reported).
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine Fluorophenyl, hydroxymethyl, isopropyl, methanesulfonamide N/A N/A Bioactive compound (crystallography studied).

Key Observations:

  • Electronic Effects : The sulfanyl group (-S-iPr) in 4-isopropylsulfanylpyridine likely reduces electron density at the pyridine ring compared to 4-isopropylpyridine, enhancing electrophilic substitution reactivity. This contrasts with sulfonyl groups (e.g., in ), which are stronger electron-withdrawing groups.
  • Steric Influence : The isopropyl group in 4-isopropylsulfanylpyridine may hinder reactions at the 2- and 6-positions of pyridine, similar to steric effects observed in pyrimidine derivatives .
  • Thermal Properties : Compared to 4-isopropylpyridine (boiling point 446.20 K ), the sulfanyl analog is expected to have a higher boiling point due to increased molecular weight and polarizability of the sulfur atom.

Limitations in Data:

  • No direct experimental data (e.g., Tboil, Tfus) are available for 4-isopropylsulfanylpyridine in the provided evidence.

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